4-Bromo-2-chloro-6-iodopyridin-3-ol
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Overview
Description
4-Bromo-2-chloro-6-iodopyridin-3-ol is a halogenated pyridine derivative with the molecular formula C5H2BrClINO and a molecular weight of 334.34 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-iodopyridin-3-ol typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine at specific positions using reagents such as bromine, chlorine, and iodine under controlled conditions . The reaction conditions often require the use of solvents like acetonitrile or dichloromethane and catalysts to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions in specialized reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-iodopyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products .
Scientific Research Applications
4-Bromo-2-chloro-6-iodopyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-iodopyridin-3-ol involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can form strong interactions with biological molecules, affecting their function and activity. The exact mechanism depends on the specific application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-3-iodopyridine: Similar structure but with different halogen positions.
4-Bromo-6-chloropyridin-3-ol: Lacks the iodine atom.
2-Chloro-4-iodopyridin-3-ol: Different halogenation pattern.
Uniqueness
4-Bromo-2-chloro-6-iodopyridin-3-ol is unique due to the specific arrangement of bromine, chlorine, and iodine atoms on the pyridine ring. This unique halogenation pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C5H2BrClINO |
---|---|
Molecular Weight |
334.34 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-iodopyridin-3-ol |
InChI |
InChI=1S/C5H2BrClINO/c6-2-1-3(8)9-5(7)4(2)10/h1,10H |
InChI Key |
OVSKBANUIFOSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1I)Cl)O)Br |
Origin of Product |
United States |
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